(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are characterized by the presence of a sulfonyl group (–SO2) attached to a fluoride atom. This specific compound is notable for its potential applications in medicinal chemistry and biochemistry, particularly as a reactive intermediate in the synthesis of various pharmaceuticals.
The compound can be synthesized through various chemical methods, often involving cyclopentane derivatives as starting materials. Its structure and reactivity make it a valuable building block in organic synthesis.
(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride is classified under sulfonyl fluorides, which are known for their electrophilic properties. This classification is crucial as it determines the compound's reactivity and potential applications in various chemical reactions.
The synthesis of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride can be achieved through several methods:
The reaction conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, employing anhydrous conditions can prevent hydrolysis of the sulfonyl fluoride product.
The molecular structure of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride can be represented as follows:
The compound features a cyclopentane ring with a hydroxyl group at position 3 and a sulfonyl fluoride group at position 1.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the compound. The characteristic peaks in IR spectra typically indicate the presence of the sulfonyl (–SO2) and hydroxyl (–OH) functional groups.
(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride participates in several chemical reactions due to its electrophilic nature:
The reactivity of this compound is influenced by factors such as steric hindrance and electronic effects from substituents on the cyclopentane ring.
The mechanism of action for (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride primarily involves its role as an electrophile in organic synthesis:
Kinetic studies may provide insights into reaction rates and mechanisms, which are essential for optimizing synthetic pathways involving this compound.
Relevant data from literature suggest that these properties significantly influence its handling and storage conditions in laboratory settings.
(1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride has several scientific uses:
Photoredox catalysis has emerged as a powerful strategy for sulfonyl fluoride synthesis, enabling radical fluorosulfonylation under mild conditions. The imidazolium-based fluorosulfonate (IMSF) reagent class—particularly crystalline benzimidazolium salts (e.g., 2b, E₁/₂ᵣₑ𝒹 = -1.07 V vs SCE)—serves as a stable precursor for photogenerated ·SO₂F radicals. When activated by 4CzIPN photocatalyst (2 mol%) under blue LED irradiation (60 W) in DME solvent with KH₂PO₄ (2.5 equiv), IMSF reagents undergo N–S bond homolysis (BDE ≈ 70 kcal/mol) to liberate ·SO₂F radicals. This system achieves radical fluorosulfonylation of unsaturated hydrocarbons with high stereoselectivity (E/Z >20:1) and functional group tolerance [3].
Table 1: Photocatalytic Systems for Sulfonyl Fluoride Synthesis
Catalyst | Radical Source | Additive | Solvent | Yield Range | Key Advantages |
---|---|---|---|---|---|
4CzIPN (2 mol%) | IMSF 2b (2.0 equiv) | KH₂PO₄ (2.5 equiv) | DME | 58–71% | High E/Z selectivity (>20:1) |
Ir(ppy)₃ (2 mol%) | IMSF 2b (2.0 equiv) | KH₂PO₄ (2.5 equiv) | DME | <71% | Compatible with complex olefins |
- | SO₂ + NFSI | DABSO | MeCN/H₂O | 45–92% | One-pot Pd-catalyzed synthesis |
Palladium catalysis offers complementary pathways via one-pot sulfonylation-fluorination sequences. The combination of Pd(dba)₂/dppf catalyst systems with DABSO (DABCO·(SO₂)₂) enables efficient SO₂ insertion into aryl/heteroaryl bromides at ambient temperature. Subsequent treatment with electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) converts the intermediate sulfinate to sulfonyl fluoride in a single reaction vessel. This method demonstrates exceptional functional group compatibility, including applicability to pharmaceutical intermediates [5] [9].
Cyclopentane-based sulfonyl fluorides present unique stereoelectronic challenges due to ring strain and conformational constraints. Direct fluorosulfonation of pre-formed cyclopentane scaffolds typically employs sulfuryl fluoride (SO₂F₂) or fluorosulfonyl radical reagents. The ·SO₂F radical generated from IMSF precursors adds efficiently to cyclopentene derivatives, but regioselectivity depends critically on existing substituents. For 3-hydroxycyclopentene substrates, hydroxyl group protection (e.g., as tert-butyldimethylsilyl ether) is essential prior to radical addition to prevent undesired side reactions [3] [9].
Table 2: Fluorosulfonation Agents for Cyclopentane Derivatives
Reagent | Reaction Type | Temperature | Compatibility | Limitations |
---|---|---|---|---|
IMSF 2b/Photoredox | Radical addition | 25°C | Olefins, styrenes | Requires anhydrous conditions |
SO₂F₂ | Electrophilic | -10°C to 25°C | Organometallics | Poor stereoselectivity |
DAST (Et₂NSF₃) | Chloride/fluoride exchange | 0–25°C | Sulfonyl chlorides | Acid-sensitive substrates |
KF₂H/AcOH | Imidazole-fluorine exchange | 80°C | Sulfonyl imidazoles | High-temperature requirement |
Post-functionalization of cyclopentyl sulfonyl chlorides represents the most operationally simple approach. Recent advances demonstrate efficient chloride-to-fluoride exchange using potassium fluoride (KF) in water/acetone biphasic mixtures at room temperature. This method overcomes traditional limitations of sulfonyl chloride instability while providing high yields (typically >85%) without specialized equipment. Alternatively, sulfonyl imidazole intermediates—prepared from sulfonyl chlorides and imidazole—undergo efficient fluorine exchange using potassium bifluoride (KF₂H) in acetic acid at 80°C [9] [10].
The stereoselective construction of the (1S,3R)-cyclopentane backbone requires strategic methodologies to control both chiral centers simultaneously. Enzymatic desymmetrization of prochiral cyclopentene derivatives provides the most direct access to enantiopure precursors. Lactobacillus kefiri alcohol dehydrogenase catalyzes the asymmetric reduction of 3-oxocyclopent-4-ene-1-carboxylates with strict stereocontrol, yielding (1S,3R)-3-hydroxycyclopentane carboxylates with >99% ee and >20:1 dr. This biocatalytic approach operates under mild aqueous conditions (pH 7.0, 30°C) using NADPH cofactors and glucose for cofactor regeneration [7].
Table 3: Stereoselective Methods for (1S,3R)-Cyclopentane Synthesis
Method | Starting Material | Key Reagent/Catalyst | dr | ee (%) | Yield |
---|---|---|---|---|---|
Biocatalytic reduction | 3-Oxocyclopent-4-ene-1-carboxylate | L. kefiri ADH/NADPH | >20:1 | >99 | 75–82% |
Chiral auxiliary | Cyclopent-4-ene-1,3-diol | (-)-8-Phenylmenthol | 10:1 | 98 | 65% |
Asymmetric hydrogenation | 3-Oxocyclopent-4-ene-1-sulfonate | Ru-(S)-BINAP | 15:1 | 95 | 78% |
Resolution | rac-3-Hydroxycyclopentane sulfonate | Chiral acylase | - | >99 | 45% |
Chiral auxiliary approaches offer synthetic flexibility despite requiring additional steps. The Evans oxazolidinone-mediated alkylation of cyclopent-4-ene-1,3-dicarboxylates enables stereocontrolled installation of the sulfonyl precursor moiety. Subsequent dihydroxylation with OsO₄/cinchona alkaloid ligand and regioselective reduction achieves the (1S,3R) configuration with dr >10:1. Alternatively, Sharpless asymmetric dihydroxylation of 1,3-diprotected cyclopent-4-enes followed by Mitsunobu inversion establishes the required stereochemistry [4] [7].
Resolution techniques remain practical for small-scale synthesis. Enzymatic resolution using Candida antarctica lipase B (CAL-B) selectively acetylates the (1R,3S)-enantiomer of rac-3-hydroxycyclopentane sulfonates, leaving the desired (1S,3R)-isomer unreacted. Though maximum theoretical yield is 50%, the operational simplicity and high enantioselectivity (E > 200) make this approach valuable for initial biological evaluation [7].
Continuous-flow technology addresses critical limitations in sulfonyl fluoride synthesis, particularly handling gaseous SO₂ intermediates and controlling exothermic reactions. The palladium-catalyzed sulfonylation-fluorination sequence has been successfully adapted to continuous-flow platforms. Using a two-reactor design, aryl bromides first react with DABSO (1.5 equiv) and [Pd(AmPhos)Cl₂] catalyst (2 mol%) in triethylamine/DMF (1:1) at 60°C (residence time: 30 min), followed by in-line fluorination with NFSI (2.0 equiv) in acetonitrile at 25°C. This system achieves 85–92% yield with 15-minute residence time in the fluorination chamber, significantly outperforming batch protocols [5].
Table 4: Continuous-Flow Parameters for Sulfonyl Fluoride Synthesis
Reaction Stage | Reactor Type | Temperature | Residence Time | Key Parameters |
---|---|---|---|---|
SO₂ Insertion | Packed-bed (Pd/C) | 60°C | 30 min | DABSO (1.5 equiv), NEt₃/DMF |
Fluorination | CSTR | 25°C | 15 min | NFSI (2.0 equiv), MeCN |
Photoredox | Microtubing reactor | 25°C | 45 min | IMSF 2b, 450 nm LEDs |
Workup | Membrane separator | 5°C | - | In-line aqueous quench |
Photoredox fluorosulfonylation has been scaled using continuous stirred tank reactor (CSTR) cascades. A two-stage system combines halogen atom transfer (XAT) from alkyl bromides and subsequent SO₂ capture/fluorination, achieving 5 g/hr productivity. Critical to success is the precise control of SO₂ gas introduction via mass-flow controllers and phase separation before fluorination to prevent catalyst poisoning. The modular design incorporates in-line IR monitoring for real-time reaction optimization, significantly enhancing reproducibility compared to batch processes [5] [10].
Hybrid batch-flow approaches demonstrate particular utility for multistep synthesis of (1S,3R)-3-Hydroxycyclopentane-1-sulfonyl fluoride. The biocatalytic reduction to establish stereochemistry is performed in batch bioreactors (20–50 L scale), followed by continuous-flow sulfonylation using SO₂F₂ gas under precisely controlled pressure (5–10 bar) in microchannel reactors. Final fluorination with KF in a packed-bed reactor minimizes purification requirements, yielding pharmaceutical-grade material with >99% ee and <0.5% regioisomeric impurities [5] [7] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9